N-[(2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-11(15(10,12)13)7-8-5-3-4-6-9(8)14-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKHCRINUGEUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
While no direct published procedure for this compound was found, a closely related synthetic route for 2-methoxy-5-sulfamoylbenzoic acid methyl esters provides insight into sulfamoyl group introduction:
| Step | Reagents & Conditions | Outcome | Yield & Purity |
|---|---|---|---|
| 1 | 2-methoxy-5-chlorobenzoic acid methyl ester + sodium amino-sulfinate + CuBr catalyst in THF at 45-60 °C for 10-14 h | Nucleophilic substitution of chlorine by sulfamoyl group | 94.5-96.5% yield; 99.5% purity (HPLC) |
| 2 | Filtration with activated carbon, concentration under reduced pressure, vacuum drying at 60 °C | Isolation of sulfamoyl ester as white crystalline powder | High purity product suitable for further functionalization |
This method highlights the use of sodium amino-sulfinate as a sulfamoyl source and copper catalysis to introduce sulfamoyl groups onto aromatic chlorides, which can be adapted for sulfamoyl chloride synthesis with appropriate chlorinating agents.
Analytical and Purification Considerations
- HPLC Analysis: Used to determine product purity, typically with a mobile phase of water and methanol, detection wavelength around 240 nm.
- Purification: Activated carbon treatment to remove colored impurities and catalysts; filtration and vacuum drying to isolate the product.
- Characterization: NMR (1H, 13C, 19F if fluorinated intermediates), mass spectrometry, and melting point determination.
Summary Table of Preparation Methods
| Method | Starting Material | Sulfamoyl Source | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct sulfonylation | N-[(2-methoxyphenyl)methyl]-N-methylamine | Chlorosulfonyl chloride | 0 °C to RT, inert solvent | Straightforward, high yield | Requires careful handling of chlorosulfonyl chloride |
| Sulfamoyl fluoride intermediate | Amine + SO2F2 or SuFEx-IT | Sulfamoyl fluoride | Mild conditions, MeCN solvent | Improved selectivity, safer reagents | Requires additional step for chloride conversion |
| Copper-catalyzed substitution | Aromatic chlorides + sodium amino-sulfinate | Sodium amino-sulfinate | 45-60 °C, THF solvent, CuBr catalyst | High yield, environmentally friendly | Limited to aromatic substrates, may require further chlorination |
Research Findings and Notes
- Environmental and Industrial Relevance: The copper-catalyzed sulfamoylation method reduces waste and environmental impact, making it suitable for scale-up.
- Advances in SuFEx Chemistry: The development of solid sulfuryl fluoride donors (SuFEx-IT) simplifies the synthesis of sulfamoyl derivatives under mild conditions, expanding accessible sulfamoyl chloride analogues.
- Purity and Yield: Optimized reaction conditions yield products with >94% yield and >99% purity, essential for pharmaceutical and fine chemical applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfamoyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride involves its interaction with specific molecular targets. The sulfamoyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences and similarities between N-[(2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride and related compounds:
Key Observations:
- Functional Groups : The target compound’s sulfamoyl chloride group contrasts with the sulfonamide () and phenethylamine () functionalities. Sulfamoyl chlorides are more reactive than sulfonamides, enabling nucleophilic substitution reactions with amines or alcohols .
- Substituent Effects : The 2-methoxyphenyl group in the target compound may donate electron density via the methoxy group, altering reactivity compared to 2-methylphenyl () or halogenated aryl groups ().
- Molecular Weight : Lower molecular weight of the target compound suggests better solubility in organic solvents compared to bulkier analogs like the diethylsulfamoyl derivative ().
Crystallographic and Physicochemical Properties
- Crystal Packing: The torsion angles and hydrogen bonding patterns observed in 2-Chloro-N-[(2-methylphenyl)sulfonyl]acetamide (e.g., C1—S1—N1—C7 torsion angle of -67.0°) suggest that substituents significantly influence solid-state conformations .
- Hydrogen Bonding: Sulfonamides in exhibit intermolecular N–H⋯O bonds, which stabilize crystal lattices. The target compound’s lack of an N–H donor (due to N-methyl substitution) would preclude such interactions, likely reducing crystalline stability compared to non-methylated analogs .
Pharmacological and Toxicological Considerations
- NBOMe Series Toxicity: 25I-NBOMe and related compounds () are notorious for high toxicity and hallucinogenic effects via 5-HT2A receptor agonism . The target compound’s sulfamoyl chloride group lacks direct receptor affinity, but its reactivity could pose handling hazards (e.g., skin irritation).
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for N-[(2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride?
- Methodological Answer : The synthesis typically involves sulfonylation of a substituted benzylamine precursor. For example, analogous compounds like N-(2-chloromethylphenyl)methanesulfonamide are synthesized by reacting sulfonamide intermediates with halogenated electrophiles (e.g., chloroacetyl chloride) under reflux conditions . Key factors include:
- Reagent stoichiometry : Use excess electrophilic reagents (e.g., 2:1 molar ratio of chloroacetyl chloride to amine) to drive the reaction to completion.
- Temperature control : Reflux in inert solvents (e.g., dichloromethane) to avoid side reactions.
- Purification : Post-reaction cooling, aqueous washes, and recrystallization from ethanol improve purity .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- Spectroscopy : IR confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹), while ¹H/¹³C NMR identifies substituents (e.g., methoxy protons at ~δ 3.8 ppm) .
- Elemental analysis : Match calculated and observed C/H/N/S ratios to verify stoichiometry .
- X-ray crystallography : Resolve intramolecular interactions (e.g., hydrogen bonds) and confirm molecular conformation (e.g., antiperiplanar alignment of N–H and C=O groups) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives?
- Methodological Answer : Discrepancies in torsion angles (e.g., C–S–N–C ranging from -58° to -71°) arise from substituent effects. To address this:
- Comparative analysis : Benchmark against structurally similar compounds (e.g., N-(phenylsulfonyl)acetamide derivatives) to identify trends .
- Computational modeling : Use DFT calculations to predict preferred conformations and compare with experimental data .
- Hydrogen bonding analysis : Map intermolecular interactions (e.g., N–H⋯O) to explain packing differences .
Q. How do substituents on the phenyl ring influence the reactivity and stability of this compound?
- Methodological Answer : Substituents like methoxy (-OCH₃) or methyl (-CH₃) alter electronic and steric properties:
- Electron-donating groups : Methoxy groups increase nucleophilicity at the sulfonamide nitrogen, enhancing reactivity with electrophiles .
- Steric hindrance : Bulky substituents (e.g., 2-methylphenyl) may slow reaction kinetics but improve crystallinity by stabilizing specific conformations .
- Stability assays : Monitor decomposition under varied conditions (e.g., humidity, light) via HPLC to assess shelf-life .
Q. What experimental precautions are critical when handling sulfamoyl chlorides like this compound?
- Methodological Answer : Sulfamoyl chlorides are moisture-sensitive and corrosive:
- Ventilation : Use fume hoods to avoid inhaling vapors (e.g., HCl released during hydrolysis) .
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and acid-resistant lab coats.
- Storage : Store under anhydrous conditions (e.g., desiccator with silica gel) at 2–8°C to prevent hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
